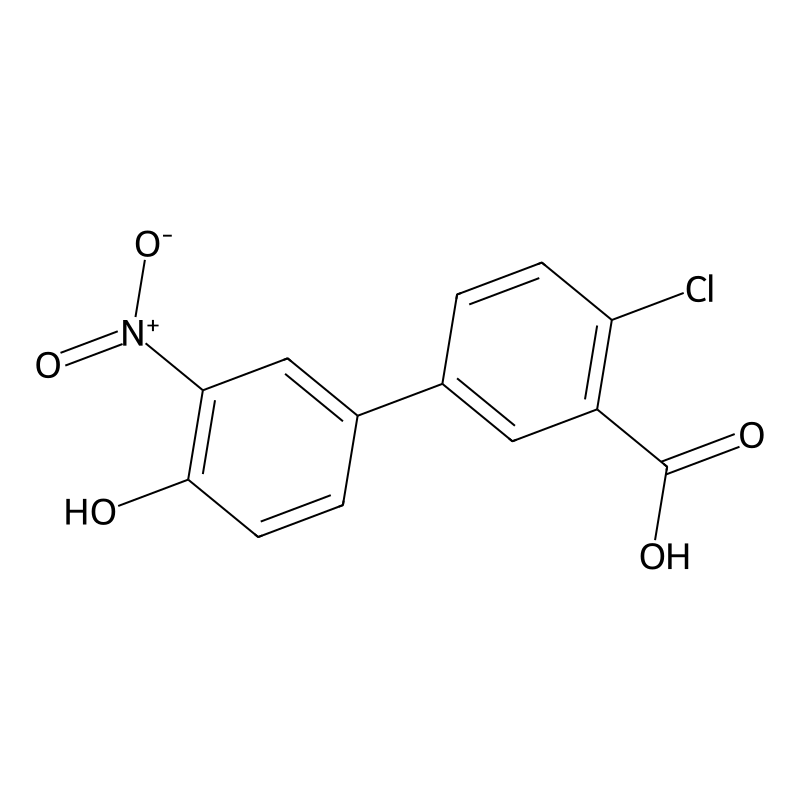

4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of a nitro group and a carboxylic acid group suggests this compound could be a useful intermediate in the synthesis of more complex organic molecules. Nitro groups can be converted into various functional groups, while carboxylic acids can participate in a wide range of condensation reactions .

- Material Science: Nitroaromatic compounds are known for their ability to absorb light and can be used in the development of dyes, pigments, and optoelectronic materials . The chlorine atom may also influence the material properties. Further research would be needed to determine the specific characteristics of this compound for material science applications.

- Biomedical Research: Nitroaromatic compounds can exhibit various biological activities, including antibacterial and antitumor properties . However, they can also be toxic. Research would be necessary to assess the potential biological activity and safety profile of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol (95%) for biomedical applications.

4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol is a complex organic compound characterized by its distinctive functional groups, including a carboxylic acid, a nitro group, and a chlorophenyl moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties that influence biological activity and chemical reactivity.

The reactivity of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol can be attributed to its electrophilic and nucleophilic sites. The nitro group is known to facilitate electrophilic aromatic substitution reactions, while the carboxylic acid can participate in esterification and amidation reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amines or hydroxylated derivatives under specific conditions .

Research indicates that 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its structural similarity to other phenolic compounds suggests potential roles in inhibiting various enzymes involved in inflammatory pathways. Studies have shown that this compound can modulate cellular responses and has been evaluated for its cytotoxic effects against certain cancer cell lines .

The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol can be achieved through several methods:

- Nitration of Phenolic Precursors: Starting from 3-carboxy-4-chlorophenol, nitration can be performed using concentrated nitric acid under controlled conditions to introduce the nitro group.

- Carboxylation Reactions: The introduction of the carboxylic acid group may involve carbon dioxide incorporation into aromatic systems facilitated by transition metal catalysts.

- Electrophilic Aromatic Substitution: This method allows for the selective introduction of functional groups onto the aromatic ring, utilizing various electrophiles depending on the desired substitution pattern .

4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol finds applications across multiple fields:

- Pharmaceuticals: Used as a precursor in the synthesis of drugs targeting inflammatory diseases.

- Agrochemicals: Serves as an active ingredient in herbicides and pesticides due to its herbicidal properties.

- Dyes and Pigments: Its chromophoric properties allow it to be utilized in dye formulations for textiles and other materials .

Studies on the interactions of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol with biological systems indicate that it may bind to specific receptors or enzymes, influencing their activity. For instance, research has demonstrated its potential to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. Moreover, interaction with cellular membranes has been observed, suggesting implications for bioavailability and toxicity profiles .

Several compounds share structural similarities with 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenol | Nitro group on phenol | Commonly used as a precursor in chemical synthesis |

| 3-Carboxyphenol | Carboxylic acid group on phenol | Lacks chlorination but retains similar reactivity |

| 2-Nitro-5-chlorophenol | Nitro and chloro groups on phenol | Different substitution pattern affecting reactivity |

| 5-Chloro-2-hydroxybenzoic acid | Hydroxy and chloro groups | Exhibits different biological activity due to hydroxy group |

The uniqueness of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol lies in its combination of a carboxylic acid with both nitro and chlorinated aromatic groups, which enhances its reactivity and biological activity compared to similar compounds.